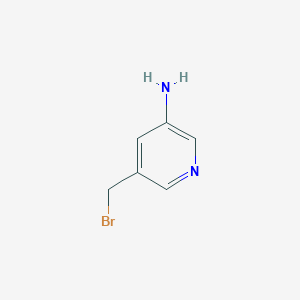

5-(Bromomethyl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Bromomethyl)pyridin-3-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromomethyl group attached to the pyridine ring, which makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Bromination of 3-Aminomethylpyridine: : One common method involves the bromination of 3-aminomethylpyridine. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

-

Industrial Production Methods: : Industrially, the production of 5-(Bromomethyl)pyridin-3-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The bromomethyl group in 5-(Bromomethyl)pyridin-3-amine is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the bromine atom to form various derivatives.

-

Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is a typical oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can be used to reduce the compound.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.

Oxidation Products: The primary oxidation product is 5-(Carboxymethyl)pyridin-3-amine.

Reduction Products: Reduction typically yields 5-(Methyl)pyridin-3-amine.

Scientific Research Applications

5-(Bromomethyl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through conjugation reactions.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyridin-3-amine largely depends on its reactivity towards nucleophiles. The bromomethyl group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various substrates, facilitating the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

5-(Chloromethyl)pyridin-3-amine: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of the C-Cl bond compared to the C-Br bond.

5-(Iodomethyl)pyridin-3-amine: Contains an iodine atom, making it more reactive than the bromine derivative but also more prone to side reactions.

3-Aminomethylpyridine: Lacks the halogen atom, making it less versatile in nucleophilic substitution reactions.

Uniqueness

5-(Bromomethyl)pyridin-3-amine is unique due to its balanced reactivity. The bromine atom provides sufficient reactivity for a wide range of chemical transformations while maintaining stability under various reaction conditions. This makes it a valuable intermediate in both laboratory and industrial settings.

Biological Activity

5-(Bromomethyl)pyridin-3-amine, a halogenated pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN2 and is characterized by a bromomethyl group at the 5-position of the pyridine ring. This structural feature is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination reactions. Various synthetic routes have been explored to enhance yield and selectivity, including:

- Bromination : Utilization of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Amination : Subsequent reaction with amines to form the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Standard Antibiotic (Amoxicillin) | 16 | 8 |

Anti-Thrombolytic Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-thrombolytic properties. Studies have shown that it can inhibit clot formation in vitro, with activity levels reaching up to 31.61% compared to control compounds . This property may be attributed to its ability to interfere with fibrinogen binding or platelet aggregation.

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results indicate moderate cytotoxicity, suggesting potential as an anti-cancer agent. The compound's hemolytic activity was also evaluated, showing varying degrees of red blood cell lysis depending on concentration and exposure time .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The bromomethyl group may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : It can modulate receptor activities involved in cell signaling pathways, influencing processes such as inflammation and apoptosis.

- Biofilm Disruption : The compound's structure may aid in disrupting bacterial biofilms, enhancing its efficacy against resistant strains .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Antimicrobial Evaluation : A comparative study showed that derivatives containing halogen substituents exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : Research indicated that modifications in the pyridine ring could lead to increased cytotoxic effects against specific cancer cell lines .

- Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to target proteins involved in bacterial resistance mechanisms .

Properties

Molecular Formula |

C6H7BrN2 |

|---|---|

Molecular Weight |

187.04 g/mol |

IUPAC Name |

5-(bromomethyl)pyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,8H2 |

InChI Key |

AODVXEWJBJZNKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1N)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.